molecular formula C16H15Cl4NO2S B12961581 (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B12961581
M. Wt: 427.2 g/mol
InChI Key: KTNLNWMYMCIHHU-UQKRIMTDSA-N
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Description

(S)-3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a chiral sulfonyl chloride derivative with the molecular formula C₁₆H₁₅Cl₄NO₂S and a molecular weight of 427.17 g/mol . It features a tetrahydroisoquinoline core substituted with dichloro and methyl groups at positions 6,8 and 2, respectively, linked to a benzene-sulfonyl chloride moiety. It is commercially available as a hydrochloride salt, enhancing its solubility for synthetic modifications .

Properties

Molecular Formula

C16H15Cl4NO2S

Molecular Weight

427.2 g/mol

IUPAC Name

3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzenesulfonyl chloride;hydrochloride

InChI

InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1

InChI Key

KTNLNWMYMCIHHU-UQKRIMTDSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl

Origin of Product

United States

Biological Activity

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl3N2O2SC_{16}H_{14}Cl_3N_2O_2S, with a molecular weight of approximately 390.712 g/mol. The compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a dichloro-tetrahydroisoquinoline moiety.

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₃N₂O₂S
Molecular Weight390.712 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point479.1 ± 45.0 °C
Flash Point243.5 ± 28.7 °C

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antitumor activities against various cancer cell lines. A study synthesized several THIQ compounds and evaluated their effects on human cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many derivatives showed potent inhibitory effects on these cell lines, suggesting potential therapeutic applications in oncology .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of THIQ derivatives have also been explored extensively. For instance, certain alkyl derivatives of tetrahydroisoquinolines were found to exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens . The presence of electron-withdrawing groups like chlorine in the structure enhances the biological activity by increasing the electron density at critical sites within the molecule.

Anti-inflammatory Effects

The anti-inflammatory potential of THIQ compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can mitigate conditions associated with chronic inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is significantly influenced by their structural features. SAR studies indicate that modifications at specific positions on the isoquinoline ring can enhance or diminish activity:

  • Electron-donating groups : These groups can increase lipophilicity and improve cellular uptake.
  • Electron-withdrawing groups : Such as halogens (e.g., chlorine), which can enhance binding affinity to biological targets.
  • Substituents on the benzene ring : Influence the compound's selectivity towards specific receptors or enzymes.

Case Studies

  • Antitumor Evaluation : A series of THIQ derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study found that compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating strong potential for development as antitumor agents .
  • Antimicrobial Activity : Research demonstrated that certain THIQ derivatives displayed significant antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research has indicated that derivatives of tetrahydroisoquinoline structures exhibit antitumor properties. The sulfonyl chloride functional group can facilitate the formation of biologically active compounds through nucleophilic substitution reactions. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential applications in developing new anticancer agents.

Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline are known for their neuroprotective effects. The specific structure of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride might be explored for its ability to protect neuronal cells from oxidative stress and apoptosis.

Organic Synthesis Applications

Reagent in Synthesis : The sulfonyl chloride moiety is highly reactive and can be used in various synthetic pathways. It can act as a sulfonylating agent for amines and alcohols, leading to the formation of sulfonamides and sulfonates. This property makes it valuable in the synthesis of complex organic molecules.

Building Block for Drug Development : The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new pharmaceutical agents with enhanced efficacy and reduced side effects.

Chemical Reaction Applications

Electrophilic Reactions : As an electrophile, (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride can participate in electrophilic aromatic substitutions. This reaction is crucial for creating diverse organic compounds used in various fields including pharmaceuticals and agrochemicals.

Photoredox Catalysis : Recent studies suggest that compounds similar to this one can be utilized in photoredox catalysis. This method allows for the generation of radical species under light irradiation, facilitating new bond formations that are not achievable through traditional methods.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel antitumor agents using (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride as a key intermediate. The resulting compounds showed promising activity against various cancer cell lines.

Case Study 2: Neuroprotective Compounds

Another investigation focused on the neuroprotective properties of derivatives synthesized from this compound. Results indicated significant protection against oxidative damage in neuronal cell cultures.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Tetrahydroisoquinoline/Tetrahydroquinazoline Cores

2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l)
  • Core Structure: Tetrahydroquinazoline (instead of tetrahydroisoquinoline in the target compound).
  • Substituents : Methoxyphenyl groups at positions 6,8 and a methyl group at position 2.
  • Functional Groups : Ketone (4-oxo) and methoxy substituents.
  • Molecular Weight : Higher than the target compound due to additional methoxyphenyl groups and a propyl linker.
  • Applications : Primarily studied for synthetic utility in heterocyclic chemistry .

Comparison :

  • The target compound’s tetrahydroisoquinoline core is structurally distinct from the tetrahydroquinazoline in 4l, leading to differences in electronic properties and conformational flexibility.
  • Chlorine substituents in the target compound enhance electrophilicity compared to the methoxy groups in 4l, which are electron-donating .

Sulfonamide Derivatives: SC-558 and Analogues

SC-558 and 1a-f Sulfonamide Derivatives
  • Core Structure : Diethylstilbene or quinazoline linked to a sulfonamide group.
  • Functional Groups : Sulfonamide (instead of sulfonyl chloride in the target compound).
  • Applications : SC-558 is a COX-2 inhibitor, highlighting the therapeutic relevance of sulfonamide derivatives .

Comparison :

  • The target compound’s sulfonyl chloride group is more reactive, making it a precursor for synthesizing sulfonamide drugs.
  • Safety Profile : Sulfonyl chlorides (like the target compound) are generally hazardous due to their reactivity, whereas sulfonamides (e.g., SC-558) are stabilized for direct pharmaceutical use .

Halogenated and Chiral Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
  • Core Structure: Phenethylamine (simpler aromatic system compared to tetrahydroisoquinoline).
  • Substituents : Hydroxyl groups at positions 3 and 4.
  • Applications : Neurotransmitter and pharmaceutical intermediate .

Comparison :

  • The target compound’s chlorinated aromatic system increases lipophilicity and metabolic stability compared to dopamine’s polar hydroxyl groups.
  • Chirality : Both compounds are chiral, but the S-configuration in the target compound is explicitly defined, unlike dopamine’s natural enantiomer .

Tabulated Comparison of Key Properties

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Applications
Target Compound Tetrahydroisoquinoline 6,8-Dichloro, 2-methyl Sulfonyl chloride 427.17 Medicinal chemistry precursor
4l Tetrahydroquinazoline 6,8-Methoxyphenyl Ketone, methoxy >500 (estimated) Synthetic intermediate
SC-558 Diethylstilbene Trifluoromethyl Sulfonamide ~380 (estimated) COX-2 inhibitor
Dopamine Hydrochloride Phenethylamine 3,4-Dihydroxy Amine, hydroxyl 189.64 Neurotransmitter

Research Implications and Limitations

  • Stereochemical Relevance : The S-configuration of the target compound may influence receptor binding, as enantiomer-specific activity is common in medicinal chemistry .
  • Synthetic Challenges : The reactive sulfonyl chloride group necessitates careful handling, contrasting with stable sulfonamides like SC-558 .

Q & A

Q. What are the key considerations for synthesizing the sulfonyl chloride moiety in this compound?

The sulfonyl chloride group is typically introduced via sulfonation of a benzene ring followed by chlorination. A common method involves reacting a sulfonic acid precursor with thionyl chloride (SOCl₂) under anhydrous conditions. For example, thionyl chloride reacts with sulfonic acids at 60–80°C for 4–6 hours, yielding sulfonyl chlorides. Moisture must be strictly excluded to avoid hydrolysis . Post-reaction purification via recrystallization or column chromatography is critical to remove excess SOCl₂ and by-products.

Q. How can researchers verify the stereochemical purity of the (S)-configured tetrahydroisoquinoline core?

Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., Chiralpak® IA or IB columns) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times with a racemic mixture or enantiopure standards. Polarimetry can confirm optical rotation ([α]D²⁵), though this requires a pure sample. X-ray crystallography is definitive but time-intensive .

Q. What storage conditions are recommended to maintain compound stability?

Store the compound in a desiccator under inert gas (argon or nitrogen) at –20°C. The sulfonyl chloride group is moisture-sensitive, and the hydrochloride salt may deliquesce in humid environments. Stability tests (e.g., TGA/DSC) indicate decomposition above 150°C, so avoid prolonged exposure to heat .

Q. Which analytical techniques are most effective for purity assessment?

Combine:

  • HPLC : C18 column, acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, flow rate 1 mL/min.
  • ¹H/¹³C NMR : Deuterated DMSO or CDCl₃ to confirm structural integrity.
  • Elemental Analysis : Validate C, H, N, Cl, and S content within ±0.4% of theoretical values.
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at 1360–1370 cm⁻¹ and 1160–1170 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the tetrahydroisoquinoline and sulfonyl chloride moieties?

Low yields often arise from steric hindrance or competing side reactions. Optimize using:

  • Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling (if aryl boronic acids are intermediates).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hours conventionally).
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions .

Q. What mechanistic insights explain hydrolysis of the sulfonyl chloride group under varying pH conditions?

Kinetic studies in buffered solutions (pH 2–12) reveal pseudo-first-order hydrolysis. At pH < 5, hydrolysis is slow (t₁/₂ > 48 hours), but accelerates above pH 7 due to nucleophilic attack by hydroxide ions. Use ¹⁸O-labeled H₂O and LC-MS to track isotopic incorporation into sulfonic acid by-products .

Q. How should contradictory data on thermal stability be resolved?

Conflicting DSC/TGA results may arise from polymorphic forms or residual solvents. Conduct:

  • Variable-Temperature XRD : Identify phase transitions.
  • Karl Fischer Titration : Rule out moisture interference.
  • Controlled Heating Ramps : 2°C/min under nitrogen to isolate decomposition events .

Q. What advanced strategies detect trace degradation products during long-term stability studies?

Use high-resolution LC-MS (Q-TOF) with positive/negative ion switching. For example, a degraded sample might show:

  • m/z 352.9874 : Parent ion ([M+H]⁺).
  • m/z 335.0121 : Loss of HCl.
  • m/z 289.0456 : Sulfonic acid derivative ([M–Cl]⁻). Compare fragmentation patterns with synthetic standards .

Methodological Notes

  • Safety Protocols : Handle in a fume hood with nitrile gloves and PPE. Neutralize spills with sodium bicarbonate .
  • Controlled Synthesis : Monitor reactions in real-time via in situ IR or Raman spectroscopy to detect intermediate species .

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